1,4-氧杂环戊烷-5-基甲醇;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

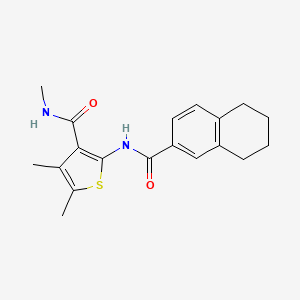

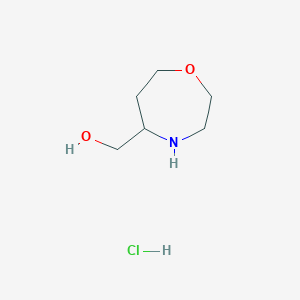

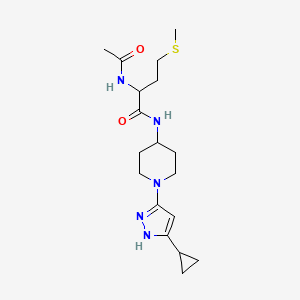

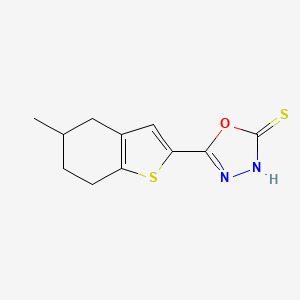

1,4-Oxazepan-5-ylmethanol;hydrochloride is a chemical compound that falls within the class of heterocyclic compounds known as 1,4-oxazepines. These compounds are of interest due to their potential use in the synthesis of biologically active molecules and chiral ligands. The structure of 1,4-oxazepines includes a seven-membered ring containing both oxygen and nitrogen atoms, which can impart unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of 1,4-oxazepines, such as 1,4-Oxazepan-5-ylmethanol;hydrochloride, can be achieved through a phosphine-mediated tandem reaction of ynones with 2-azido alcohols. This method is advantageous as it proceeds under mild conditions and avoids the use of metals or solvents, which can be beneficial for the environment and for simplifying purification processes. The phosphine acts as a catalyst, facilitating the formation of the heterocyclic ring structure in a single step .

Another approach to synthesizing 1,4-oxazepines involves base-promoted exo mode cyclization of alkynyl alcohols. This method is regioselective and leads to the formation of the exo-dig product. The Grignard reaction is a critical step in this synthesis, allowing for the production of compounds with high diastereomeric purity according to Cram's rule. The proposed mechanism for this synthesis has been supported by density functional theory (DFT) calculations, which help to understand the electronic factors influencing the reaction .

Molecular Structure Analysis

The molecular structure of 1,4-oxazepines is characterized by a seven-membered ring that includes an oxygen atom and a nitrogen atom. The specific optical rotation and circular dichroism techniques can be used to study the stereochemistry of these compounds. These techniques provide insight into the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and potential interactions with biological targets .

Chemical Reactions Analysis

1,4-Oxazepines can participate in various chemical reactions due to the presence of reactive functional groups. The phosphine-mediated synthesis mentioned earlier suggests that these compounds can be formed through reactions involving ynones and azido alcohols. The Grignard reaction, a key step in the alternative synthesis approach, indicates that 1,4-oxazepines can also be synthesized through reactions with organomagnesium compounds. The regioselectivity and diastereoselectivity of these reactions are important for producing compounds with the desired stereochemical configuration .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-oxazepines, such as solubility, melting point, and boiling point, are influenced by the heterocyclic structure and the substituents attached to the ring. The presence of the hydrochloride salt form, as in 1,4-Oxazepan-5-ylmethanol;hydrochloride, can affect the compound's solubility in water and other solvents, which is relevant for its potential applications. The specific optical rotation and circular dichroism data can provide information about the chiral nature of these compounds, which is significant for their biological activity and potential use as chiral ligands .

科学研究应用

合成和化学性质

合成 1,4-氧杂环戊烷的新路线: 研究人员已经开发出合成 1,4-氧杂环戊烷的有效方法,包括 1,4-氧杂环戊烷-5-基甲醇;盐酸盐。这些方法通常涉及还原胺化和分子内环化,突出了它们在有机化学中的合成用途 (Das、Srivastava 和 Panda,2010 年)。

膦介导的构建: 已开发出一种使用膦介导的串联反应的方法来构建 1,4-氧杂环戊烷。该方法对于在温和条件下创建具有生物活性的杂环很有用,表明其在药物开发中的潜力 (François-Endelmond 等人,2010 年)。

开环聚合: N-酰基化-1,4-氧杂环戊烷-7-酮的有机催化开环聚合以产生聚(酯酰胺)证明了 1,4-氧杂环戊烷衍生物在聚合物科学中的多功能性。这些化合物为其他聚合物提供了可生物降解的替代品 (Wang 和 Hadjichristidis,2020 年)。

药理应用

多巴胺 D4 受体配体: 1,4-氧杂环戊烷衍生物已被合成并分析为多巴胺 D4 受体配体。这些化合物在开发具有减少副作用的抗精神病药物方面具有重要意义 (Audouze、Nielsen 和 Peters,2004 年)。

抗抑郁/抗焦虑和镇痛作用: 某些 1,4-氧杂环戊烷衍生物在临床前试验中显示出在治疗抑郁和焦虑等疾病方面具有疗效,表明其治疗潜力 (Singh 等人,2010 年)。

神经药理学评估: 已合成新的异恶唑啉衍生物,包括 1,4-氧杂环戊烷,并评估了它们的抗抑郁和抗焦虑特性。这些研究有助于了解它们在心理健康治疗中的潜在用途 (Kumar,2013 年)。

属性

IUPAC Name |

1,4-oxazepan-5-ylmethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c8-5-6-1-3-9-4-2-7-6;/h6-8H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYRCRVTKLSNNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCNC1CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Oxazepan-5-ylmethanol;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((3-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3009401.png)

![2-(4-chlorophenyl)-N-(2-{4-[2-(4-chlorophenyl)acetyl]piperazino}ethyl)acetamide](/img/structure/B3009402.png)

![2-([1,1'-biphenyl]-4-yl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3009403.png)

![5-[(2-Methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B3009406.png)

![3-((4-fluorophenyl)sulfonyl)-1-(2-hydroxyethyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B3009412.png)

![1-[(2,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3009414.png)